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Compound of Interest

Compound Name: 6-Aminopyridine-3-sulfonic acid

CAS No.: 16250-08-1

Cat. No.: B016991 Get Quote

Executive Summary
6-Aminopyridine-3-sulfonic acid (CAS: 16250-08-1), also known as 2-aminopyridine-5-

sulfonic acid, represents a classic challenge in process chemistry: a high-melting, zwitterionic

solid with limited solubility in standard organic solvents. Its utility as a building block in the

synthesis of bioactive sulfonamides and coordination complexes is often hampered by the lack

of publicly available quantitative solubility data.

This guide addresses that gap not by providing a static lookup table—which is virtually non-

existent in open literature—but by defining the physicochemical mechanisms governing its

dissolution and providing a validated experimental protocol for researchers to generate precise

solubility curves. We focus on the "Solubility Switch" mechanism driven by pH, which is the

most effective lever for processing this compound.

Physicochemical Profile & The Solubility Paradox
Structural Identity

IUPAC Name: 6-aminopyridine-3-sulfonic acid (often referred to as 2-aminopyridine-5-

sulfonic acid due to pyridine numbering priority).

CAS Number: 16250-08-1[1][2][3]
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Molecular Formula: C

H

N

O

S

Molecular Weight: 174.18 g/mol

The Zwitterionic Lattice
The defining feature of 6-aminopyridine-3-sulfonic acid is its zwitterionic nature. The basic

amino group (pyridine ring nitrogen/exocyclic amine) becomes protonated by the strongly acidic

sulfonic acid group, creating an internal salt.

Melting Point: >300°C (Decomposition). This extremely high melting point indicates a crystal

lattice held together by strong electrostatic forces (ionic bonding) and extensive hydrogen

bonding networks.

Solubility Implication: To dissolve this compound, a solvent must overcome this high lattice

energy. Standard organic solvents (ethanol, acetone, toluene) lack the dielectric strength to

disrupt these ionic interactions, resulting in negligible solubility.

Solubility Landscape: Solvent Class Analysis
The solubility behavior can be categorized by solvent interaction type.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 2 / 9 Tech Support

https://www.benchchem.com/product/b016991?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b016991?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Solvent Class
Representative
Solvents

Solubility Status Mechanistic Insight

Polar Protic Water, Methanol Slightly Soluble

Water can solvate the

zwitterion to a limited

extent (~1-5 g/L range

typically), but the

lattice energy

dominates at neutral

pH. Solubility

increases significantly

with temperature.

Polar Aprotic DMSO, DMF Moderately Soluble

High dielectric

constants help

stabilize the charge

separation, but lack of

hydrogen bond

donation limits

solubility compared to

ionic liquids or water.

Non-Polar
Toluene, Hexane,

DCM
Insoluble

Completely unable to

disrupt the zwitterionic

lattice.

Acidic/Basic Media NaOH (aq), HCl (aq) Highly Soluble

The Key Lever.

Deprotonation (base)

or protonation (acid)

breaks the zwitterion,

forming a highly

soluble salt.

The pH-Dependent "Solubility Switch"
The most critical parameter for processing this compound is pH.[4] The molecule exists in

equilibrium between three forms. Understanding this equilibrium is essential for recrystallization

and purification.
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Figure 1: The pH-dependent solubility switch. The zwitterionic form represents the "solubility

minimum" and is the target state for crystallization/precipitation.

Experimental Protocol: Determination of Solubility
Since specific data points are absent in literature, researchers must generate their own

solubility curves. The Isothermal Saturation Method (Gravimetric) is the gold standard for this

compound due to its high melting point (making DSC methods difficult) and lack of

chromophores for simple UV-Vis without calibration.

Protocol Workflow
Objective: Determine the mole fraction solubility (

) at temperatures

to

.

Materials:

Jacketed glass vessel (50 mL) with temperature control (±0.1 K).

Magnetic stirrer.

Syringe filters (0.45 µm PTFE).

Analytical balance (±0.0001 g).
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Step-by-Step Methodology:

Preparation: Add excess 6-aminopyridine-3-sulfonic acid to 20 mL of the target solvent

(e.g., Water, Methanol, DMSO) in the jacketed vessel.

Equilibration: Stir the suspension at the set temperature (

) for at least 8 hours. Note: Zwitterions have slow dissolution kinetics; overnight equilibration
is recommended.

Sampling: Stop stirring and allow the suspension to settle for 30 minutes.

Filtration: Withdraw 2-5 mL of the supernatant using a pre-heated syringe and filter into a

pre-weighed weighing vial (

).

Weighing (Wet): Immediately weigh the vial containing the saturated solution (

).

Drying: Evaporate the solvent in a vacuum oven at 60°C until constant weight is achieved.

Weighing (Dry): Weigh the vial containing the dry residue (

).

Calculation: The mole fraction solubility (

) is calculated as:

Where:

= 174.18 g/mol [5]

= Molecular weight of solvent
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Figure 2: Standardized workflow for gravimetric solubility determination.

Thermodynamic Modeling
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For process engineering (e.g., designing a cooling crystallization), experimental data points

should be correlated using the Modified Apelblat Equation. This semi-empirical model is widely

used for zwitterionic compounds in polar solvents.

The Equation:

: Mole fraction solubility.

: Absolute temperature (Kelvin).

: Empirical parameters derived from regression of experimental data.

Why use this?

Interpolation: Allows prediction of solubility at any temperature within the measured range.

Enthalpy Calculation: The parameters can be used to estimate the enthalpy of dissolution (

), crucial for heat transfer calculations in scale-up.

Process Applications: Purification Strategy
Given the solubility profile, the most efficient purification method is pH-Swing Crystallization

(also known as Reactive Crystallization).

Protocol: Acid-Base Recrystallization
Dissolution: Suspend the crude 6-aminopyridine-3-sulfonic acid in water (approx. 5-10

volumes).

Basification: Slowly add 20% NaOH solution while stirring until pH reaches ~10-11. The solid

will dissolve as it forms the sodium sulfonate salt.

Filtration: Filter this solution to remove insoluble mechanical impurities.

Precipitation: Slowly add concentrated HCl to the filtrate.

Target: Adjust pH to the Isoelectric Point (pI) (typically pH 3-4 for this class of compounds).

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 7 / 9 Tech Support

https://www.benchchem.com/product/b016991?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b016991?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Crystallization: The compound will revert to its zwitterionic form and precipitate out of

solution.

Isolation: Filter the white/off-white solid, wash with cold water (to remove NaCl), and dry.

Advantages:

Avoids the need for large volumes of organic solvents.

Highly effective at rejecting non-ionic organic impurities.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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